5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one
Description
Historical Background and Discovery
The synthesis of 5-(4-dimethylaminobenzylidene)rhodanine traces back to mid-20th-century efforts to develop colorimetric reagents for metal ion detection. Early studies identified rhodanine derivatives as selective ligands for soft metal ions, with this compound emerging as a silver-specific dye due to its ability to form stable complexes with Ag⁺ ions. Its first documented use in autoradiography for quantifying silver deposition on X-ray films dates to the 1970s. While the exact date of its initial synthesis remains unclear, PubChem records indicate its registration in 2005, reflecting its formal entry into chemical databases. The compound’s utility in analytical chemistry and materials science has sustained research interest, particularly in optimizing its selectivity for industrial and laboratory applications.
Nomenclature and Structural Classification
The systematic IUPAC name for this compound is (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , though variations exist depending on tautomeric representation and substituent prioritization. Alternative names include:
Structurally, it belongs to the thiazolidinone family, featuring a five-membered ring containing nitrogen and sulfur atoms. The rhodanine core (2-thioxo-4-thiazolidinone) is substituted at the 5-position with a 4-dimethylaminobenzylidene group, which confers distinct electronic and steric properties. The exocyclic double bond between the benzylidene moiety and the heterocycle enables π-conjugation, critical for its chromogenic behavior.
Table 1: Key Structural Features
Position in the Rhodanine Derivatives Family
Rhodanine derivatives are classified based on substituents at the 5-position, which dictate their chemical and biological activities. 5-(4-Dimethylaminobenzylidene)rhodanine occupies a unique niche due to its electron-donating dimethylamino group, which enhances metal-binding affinity and optical properties compared to simpler analogs. For example:
- Unsubstituted rhodanine : Lacks aromatic substituents, limiting its application in colorimetric assays.
- 5-Arylidene rhodanines : Include derivatives with electron-withdrawing or -donating groups; the dimethylamino variant exhibits redshifted absorption spectra due to extended conjugation.
Table 2: Comparison with Selected Rhodanine Derivatives
Significance in Chemical Research and Academia
This compound’s dual role in analytical chemistry and biomedical research underscores its academic value:
- Metal ion sensing : Its selectivity for silver ions enables precise quantification in environmental and industrial samples. The formation of a deep-colored Ag⁺ complex facilitates spectrophotometric analysis at low concentrations.
- Anticancer research : Rhodanine derivatives, including this compound, inhibit cancer cell proliferation by targeting pathways such as protein kinase C and glutathione S-transferase. While specific studies on 5-(4-dimethylaminobenzylidene)rhodanine are limited, its structural similarity to active derivatives suggests potential for kinase inhibition.
- Materials science : The compound’s conjugated system is exploited in dye-sensitized solar cells and nonlinear optical materials, though these applications remain exploratory.
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZMVXJIDKERE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13N3OS
- Molecular Weight : 253.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing thioxo and diazolidinone moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A case study involving human cancer cell lines revealed that it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating potent cytotoxicity .
The proposed mechanism involves the inhibition of key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially affecting neuronal signaling and contributing to the compound's neuroprotective effects .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Findings : The compound exhibited varying degrees of inhibition against tested strains, demonstrating potential as a lead compound for antibiotic development.
-
Evaluation of Anticancer Effects
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results : Significant induction of apoptosis was observed, with upregulation of pro-apoptotic markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally compared to other rhodanine derivatives with variations in substituents and solvation patterns:
Physicochemical Properties
The dimethylamino-substituted compound exhibits distinct physical properties compared to analogs:
- Melting Point: 172°C (predicted), higher than solvated derivatives like the methanol hemisolvate in , which likely has reduced thermal stability due to solvent inclusion.
- Solubility: The dimethylamino group enhances solubility in polar solvents compared to halogenated analogs (e.g., 2-fluorobenzylidene in ), which are more lipophilic .
- Acidity (pKa): Predicted pKa of 3.72 ± 0.24, indicating moderate acidity influenced by the electron-donating dimethylamino group. This contrasts with hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene in ), which exhibit lower pKa due to phenolic proton dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
